2-(4-(But-2-ynoyl)piperazin-1-yl)-N-cyclopropylacetamide
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Overview
Description
2-(4-(But-2-ynoyl)piperazin-1-yl)-N-cyclopropylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a but-2-ynoyl group and an acetamide moiety, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(But-2-ynoyl)piperazin-1-yl)-N-cyclopropylacetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the but-2-ynoyl group: This step involves the acylation of the piperazine ring with but-2-ynoic acid or its derivatives under suitable conditions.
Attachment of the cyclopropylacetamide moiety: This is usually done through amidation reactions using cyclopropylamine and acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(But-2-ynoyl)piperazin-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-(But-2-ynoyl)piperazin-1-yl)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(But-2-ynoyl)piperazin-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(But-2-ynoyl)piperazin-1-yl)-N,N-diethylacetamide
- 2-(4-(But-2-ynoyl)piperazin-1-yl)-N-(4-methylphenyl)acetamide
- 2-(4-(But-2-ynoyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide
Uniqueness
2-(4-(But-2-ynoyl)piperazin-1-yl)-N-cyclopropylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H19N3O2 |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-(4-but-2-ynoylpiperazin-1-yl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C13H19N3O2/c1-2-3-13(18)16-8-6-15(7-9-16)10-12(17)14-11-4-5-11/h11H,4-10H2,1H3,(H,14,17) |
InChI Key |
LENZKFNIPXHHCP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)CC(=O)NC2CC2 |
Origin of Product |
United States |
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